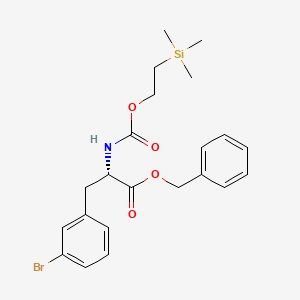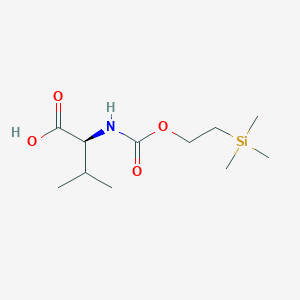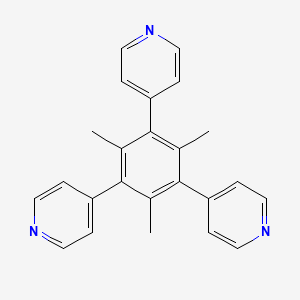
5-phosphonobenzene-1,3-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phosphonobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H7O7P It is a derivative of benzene, featuring both phosphonic acid and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phosphonobenzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with a phosphonating agent. One common method is the layered-solvothermal synthesis, where zinc acetate dihydrate reacts with this compound to form a three-dimensional rutile-type porous metal-organic framework .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the solvothermal method mentioned above can be scaled up for larger production, considering the appropriate reaction conditions and solvent systems.
Analyse Chemischer Reaktionen
Types of Reactions
5-phosphonobenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oxidation can lead to the formation of phosphonic acid derivatives.
Substitution: Substitution reactions yield various substituted benzene derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-phosphonobenzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with metals like zinc and cadmium
Catalysis: The compound’s metal-organic frameworks exhibit catalytic properties, particularly in size-selective catalysis and CO2 cycloaddition reactions
Proton Conduction: The compound’s frameworks show high proton conduction behavior, making them useful in fuel cell applications.
Wirkmechanismus
The mechanism of action of 5-phosphonobenzene-1,3-dicarboxylic acid in its applications involves its ability to form stable complexes with metal ions. These complexes can create porous structures that facilitate various chemical reactions. The phosphonic and carboxylic acid groups interact with metal ions to form extended networks, which are crucial for the compound’s catalytic and conductive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the phosphonic acid group, making it less versatile in forming metal-organic frameworks.
5-phosphonobenzene-1,4-dicarboxylic acid: Similar structure but different positional isomer, leading to different properties and applications.
Uniqueness
5-phosphonobenzene-1,3-dicarboxylic acid is unique due to its dual functional groups, which allow it to form complex structures with metals. This dual functionality enhances its utility in catalysis and materials science compared to compounds with only one type of functional group .
Eigenschaften
IUPAC Name |
5-phosphonobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O7P/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNMXHKFWFNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)P(=O)(O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430811 |
Source


|
| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25062-54-8 |
Source


|
| Record name | 1,3-Benzenedicarboxylic acid, 5-phosphono- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196441.png)




![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)





